

In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of Org 21465

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Compound of Interest

Compound Name: Org 21465

Cat. No.: B1677469

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Abstract

Org 21465 is a synthetic neurosteroid developed by Organon, identified as a positive allosteric modulator of the γ -aminobutyric acid type A (GABA-A) receptor. This document provides a comprehensive overview of the available pharmacodynamic data on **Org 21465**, with a focus on its effects on GABA-A receptor-mediated synaptic potentials in the central nervous system. Due to the limited publicly available information, this guide primarily synthesizes data from a key electrophysiological study. Currently, no quantitative pharmacokinetic data for **Org 21465** has been reported in the public domain. This guide presents the known pharmacodynamic effects in a structured format, details the experimental methodology used for its characterization, and visualizes the relevant biological and experimental workflows.

Introduction

Neurosteroids are potent endogenous modulators of neuronal excitability, primarily through their interaction with the GABA-A receptor, the main inhibitory neurotransmitter receptor in the brain. Synthetic neurosteroids, such as **Org 21465**, are valuable research tools for elucidating the physiological roles of neurosteroid modulation and for exploring potential therapeutic applications in conditions characterized by neuronal hyperexcitability, such as anxiety and epilepsy. This document serves as a technical resource on the pharmacodynamics of **Org 21465**, compiling the currently available scientific findings.

Pharmacodynamics of Org 21465

The primary pharmacodynamic effect of **Org 21465** is the positive allosteric modulation of GABA-A receptors. This modulation results in an enhancement of both inhibitory postsynaptic potentials (IPSPs) and depolarizing postsynaptic potentials (DPSPs) mediated by the GABA-A receptor.

In Vitro Electrophysiological Effects

A pivotal study characterized the effects of **Org 21465** on synaptic potentials in the CA1 region of the rat hippocampus. The key findings are summarized in the table below.

Parameter	Effect of Org 21465	Concentration Range	Tissue Preparation
GABA-A Receptor-Mediated Postsynaptic Potentials (IPSPs and DPSPs)	Enhancement	1 - 10 μ M	Rat Hippocampal Slices

Table 1: Summary of the In Vitro Pharmacodynamic Effects of **Org 21465**

Experimental Protocols

The following section details the methodology employed in the key study that characterized the pharmacodynamic properties of **Org 21465**.

In Vitro Electrophysiology in Rat Hippocampal Slices

Objective: To investigate the effect of **Org 21465** on GABA-A receptor-mediated postsynaptic potentials in the CA1 region of the rat hippocampus.

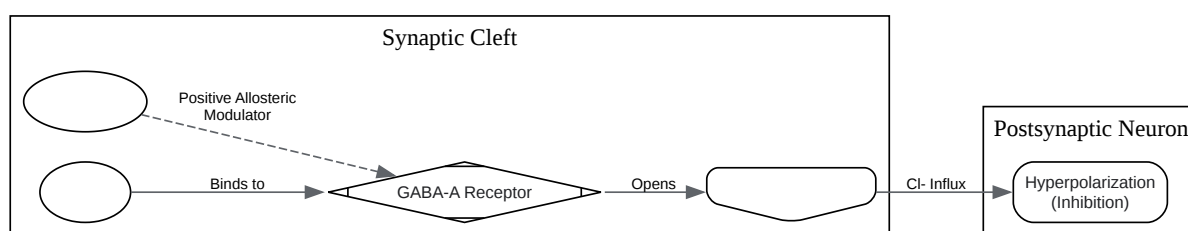
Methodology:

- Tissue Preparation:
 - Hippocampal slices (400 μ m thick) were prepared from male Wistar rats.

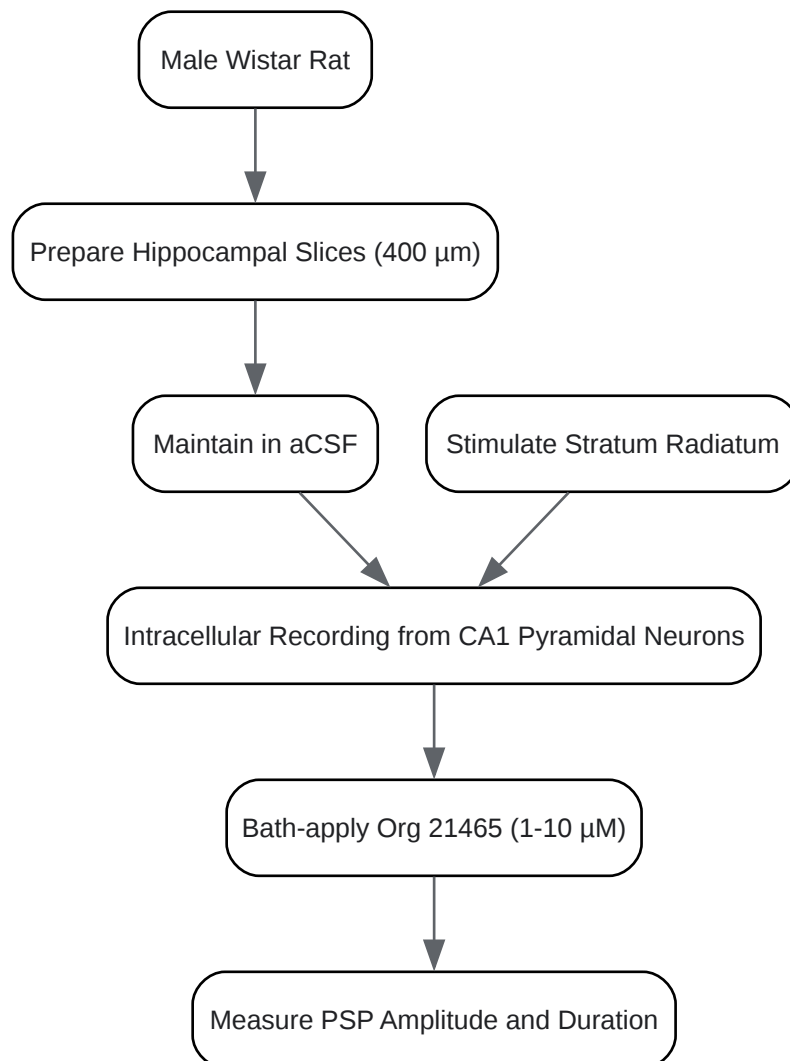
- Slices were maintained in an interface chamber containing artificial cerebrospinal fluid (aCSF) bubbled with 95% O₂ and 5% CO₂ at room temperature.
- Electrophysiological Recordings:
 - Intracellular recordings were obtained from CA1 pyramidal neurons using sharp microelectrodes filled with 2 M potassium acetate.
 - Synaptic responses were evoked by electrical stimulation of the stratum radiatum.
 - Both inhibitory postsynaptic potentials (IPSPs) and depolarizing postsynaptic potentials (DPSPs) mediated by GABA-A receptors were recorded.
- Drug Application:
 - **Org 21465** was bath-applied to the hippocampal slices at concentrations ranging from 1 to 10 μM.
 - The effects of **Org 21465** on the amplitude and duration of the evoked postsynaptic potentials were measured.

Signaling Pathways and Experimental Workflow

To visually represent the biological context and experimental procedures, the following diagrams have been generated using the DOT language.



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Diagram 1: Signaling pathway of **Org 21465** at the GABA-A receptor.

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Diagram 2: Experimental workflow for in vitro electrophysiology.

Pharmacokinetics

As of the latest available information, there are no published studies detailing the pharmacokinetic properties of **Org 21465**. Therefore, data regarding its absorption, distribution, metabolism, and excretion (ADME) are not available.

Conclusion

Org 21465 is a neurosteroid that acts as a positive allosteric modulator of GABA-A receptors, enhancing inhibitory and depolarizing postsynaptic potentials in the rat hippocampus. While its pharmacodynamic effects at the cellular level have been characterized, a significant gap in knowledge exists regarding its pharmacokinetic profile. Further in vivo studies are necessary to determine the ADME properties of **Org 21465**, which would be crucial for assessing its potential as a therapeutic agent. The detailed experimental protocol provided in this guide serves as a foundation for future research aimed at further elucidating the pharmacological profile of this compound.

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